

# Spectroscopic and Analytical Characterization of Boc-Phe-ONp: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for N-tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester (**Boc-Phe-ONp**), a crucial reagent in peptide synthesis and drug development.[1] While a complete, published dataset for **Boc-Phe-ONp** is not readily available in a single source, this document compiles expected spectroscopic characteristics based on its constituent parts and provides detailed, generalized experimental protocols for obtaining the necessary analytical data.

# **Compound Identification and Properties**

**Boc-Phe-ONp** is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This dual modification makes it a stable, yet reactive building block for the formation of peptide bonds.[1]



Property	Value	Source
Chemical Name	(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate	[2]
Synonyms	Boc-Phe-ONp, N-Boc-L- phenylalanine 4-nitrophenyl ester	[2][3]
CAS Number	7535-56-0	[2][3]
Molecular Formula	C20H22N2O6	[2][3]
Molecular Weight	386.4 g/mol	[2]
Appearance	White to off-white solid	

# **Spectroscopic Data**

Detailed experimental spectra for **Boc-Phe-ONp** are not consistently published. However, the expected spectroscopic features can be inferred from the analysis of its precursors and related structures, primarily N-Boc-L-phenylalanine (Boc-Phe-OH).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a primary tool for the structural elucidation of **Boc-Phe-ONp**.[4]

Expected <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)

The following table outlines the expected proton NMR signals for **Boc-Phe-ONp**, with assignments based on the known spectrum of Boc-Phe-OH and the addition of the p-nitrophenyl group.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	Doublet	2H	Ar-H (ortho to -NO <sub>2</sub> )
~7.3	Doublet	2H	Ar-H (ortho to ester)
7.1-7.3	Multiplet	5H	Phenylalanine Ar-H
~5.0	Doublet	1H	NH
~4.7	Multiplet	1H	α-СН
~3.2	Multiplet	2H	β-CH <sub>2</sub>
~1.4	Singlet	9Н	Вос (СНз)з

Expected <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

The carbon NMR spectrum will confirm the presence of all carbon environments in the molecule.



Chemical Shift (δ, ppm)	Assignment	
~171	Ester C=O	
~155	Carbamate C=O	
~145	Ar-C (ipso to -NO <sub>2</sub> )	
~142	Ar-C (ipso to ester)	
~136	Phenylalanine Ar-C (ipso)	
~129	Phenylalanine Ar-C	
~128	Phenylalanine Ar-C	
~127	Phenylalanine Ar-C	
~125	Ar-C (ortho to -NO <sub>2</sub> )	
~122	Ar-C (ortho to ester)	
~80	Boc quaternary C	
~54	α-C	
~38	β-С	
~28	Boc CH₃	

# Infrared (IR) Spectroscopy

The IR spectrum of **Boc-Phe-ONp** is expected to show characteristic absorption bands for its functional groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	
~3300	Medium	N-H stretch (urethane)	
~3100-3000	Medium	Aromatic C-H stretch	
~2980-2930	Medium	Aliphatic C-H stretch	
~1760	Strong	Ester C=O stretch (activated)	
~1710	Strong	Urethane C=O stretch	
~1520	Strong	N-O asymmetric stretch (nitro group)	
~1345	Strong	N-O symmetric stretch (nitro group)	
~1250, ~1160	Strong	C-O stretch (ester and urethane)	

# **Mass Spectrometry (MS)**

Mass spectrometry is used to confirm the molecular weight of **Boc-Phe-ONp**.

Technique	Expected [M+H]+ (m/z)	Expected [M+Na]+ (m/z)
Electrospray Ionization (ESI)	387.15	409.13

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as **Boc-Phe-ONp**.

## **NMR Spectroscopy**

Sample Preparation:

• Weigh 5-10 mg of **Boc-Phe-ONp**.



- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.[4]

#### <sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Scans: 16
- Relaxation Delay: 1 second
- Processing: Perform Fourier transformation, phase correction, and baseline correction.
  Calibrate the spectrum using the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm).[4]

#### <sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz (or corresponding field strength) NMR Spectrometer
- Scans: 1024
- · Relaxation Delay: 2 seconds
- Processing: Process the proton-decoupled spectrum similarly to the <sup>1</sup>H spectrum. Calibrate using the solvent peak (CDCl<sub>3</sub>: δ 77.16 ppm).[4]

## **IR Spectroscopy (Thin Solid Film Method)**

#### Sample Preparation:

- Dissolve a small amount (~50 mg) of Boc-Phe-ONp in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]



#### Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Acquire the spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and reacquire the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[5]

## **Mass Spectrometry (Electrospray Ionization)**

#### Sample Preparation:

- Prepare a dilute solution of Boc-Phe-ONp in a suitable solvent such as acetonitrile or methanol.
- The solution is then introduced into the ESI source, often via direct infusion or coupled with liquid chromatography (LC-MS).[6]

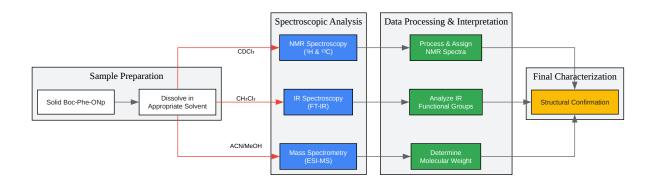
#### Data Acquisition:

- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]+) or other adducts like [M+Na]+.[7]
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[8]
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-tocharge ratios of the ions generated from the sample.

## **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **Boc-Phe-ONp**.





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Caption: General workflow for the spectroscopic characterization of **Boc-Phe-ONp**.

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